molecular formula C8H14N2OS B13642307 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol

2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol

Cat. No.: B13642307
M. Wt: 186.28 g/mol
InChI Key: ZIWNDBQHGXKTMA-UHFFFAOYSA-N
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Description

2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol typically involves the reaction of dimethyl-1,3-thiazol-2-ylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-thiazol-2-yl)methylamino]ethanol

InChI

InChI=1S/C8H14N2OS/c1-6-7(2)12-8(10-6)5-9-3-4-11/h9,11H,3-5H2,1-2H3

InChI Key

ZIWNDBQHGXKTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNCCO)C

Origin of Product

United States

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